molecular formula C25H27N3O4 B587108 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester CAS No. 1246817-73-1

4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester

Katalognummer: B587108
CAS-Nummer: 1246817-73-1
Molekulargewicht: 437.532
InChI-Schlüssel: UFJQKFGDGIVFLZ-ULDPCNCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester (CAS: 1246817-73-1) is a deuterium-labeled stable isotope derivative with the molecular formula C25H23D4N3O4 and a molecular weight of 437.52 g/mol . It is structurally characterized by a piperazinyl-phenylcarbamate backbone, with a 4-O-methoxymethyl-4-hydroxyphenyl substituent and four deuterium atoms replacing hydrogen at specific positions. This compound is utilized as an impurity reference standard in the synthesis and quality control of posaconazole, a second-generation triazole antifungal agent . Its deuterated nature facilitates pharmacokinetic and metabolic studies, enabling precise tracking without altering chemical reactivity .

Eigenschaften

IUPAC Name

phenyl N-[2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-30-19-31-23-13-11-22(12-14-23)28-17-15-27(16-18-28)21-9-7-20(8-10-21)26-25(29)32-24-5-3-2-4-6-24/h2-14H,15-19H2,1H3,(H,26,29)/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJQKFGDGIVFLZ-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)OC2=CC=CC=C2)[2H])[2H])N3CCN(CC3)C4=CC=C(C=C4)OCOC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857992
Record name Phenyl [4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}(~2~H_4_)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-73-1
Record name Phenyl [4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}(~2~H_4_)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alkylation of Piperazine

The synthesis begins with the preparation of 1-(4-O-methoxymethyl-4-hydroxyphenyl)piperazine. As described in WO2013/36866 A1, this involves:

  • Protection of 4-hydroxyphenyl groups :

    • 4-Hydroxyphenyl derivatives are treated with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) to form the 4-O-methoxymethyl ether.

    • Typical conditions: Dichloromethane, 0–25°C, 12–24 hours.

  • Piperazine alkylation :

    • The protected hydroxyphenyl chloride (4-O-methoxymethyl-4-hydroxyphenyl chloride) reacts with piperazine in anhydrous tetrahydrofuran (THF) at reflux.

    • Stoichiometry: 1.2 equivalents of piperazine to ensure complete substitution.

    • Yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Deuteration of the Phenyl Carbamate Moiety

Isotopic Labeling Strategies

The deuterated phenyl ester is introduced via two primary routes:

Direct Synthesis Using Deuterated Phenol

  • Deuterated phenyl chloroformate synthesis :

    • Phenol-d5 (C6D5OH) reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with catalytic pyridine.

    • Reaction conditions: 0°C, 2 hours, yielding 85–90% C6D5OCOCl.

Post-Synthetic Hydrogen-Deuterium Exchange

  • Limited applicability due to the stability of the carbamate bond.

  • Controlled exchange using D2O and Pd/C at 80°C for 48 hours achieves partial deuteration (≤50%).

Carbamate Bond Formation

Coupling Reaction

The final step involves reacting the piperazine intermediate with deuterated phenyl chloroformate:

  • Reaction conditions :

    • Piperazine derivative (1.0 equiv) and C6D5OCOCl (1.1 equiv) in anhydrous THF.

    • Triethylamine (2.0 equiv) as a base, 0°C to room temperature, 6–8 hours.

  • Workup :

    • Extraction with ethyl acetate, washed with 1M HCl and brine.

    • Purification via silica gel chromatography (hexane/ethyl acetate 3:1).

  • Yield : 60–65%.

Analytical Characterization

Purity and Isotopic Enrichment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

  • Mass spectrometry :

    • ESI-MS m/z 437.52 [M+H]+ (calculated for C25H23D4N3O4).

    • Isotopic abundance: ≥98% D4 confirmed by high-resolution MS.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3):

    • δ 7.25–7.15 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 5.10 (s, 2H, OCH2O), 3.45 (s, 3H, OCH3).

  • ¹³C NMR :

    • 155.2 (C=O), 151.8 (OCH2O), 62.1 (OCH3).

Challenges and Optimization

Deuteration Efficiency

  • Direct synthesis using C6D5OCOCl ensures higher isotopic purity (98–99%) compared to post-synthetic methods.

  • Side reactions during carbamate formation (e.g., hydrolysis) reduced by maintaining anhydrous conditions.

Scalability

  • Batch size limitations :

    • Larger scales (>10 g) require slow addition of chloroformate to prevent exothermic side reactions.

  • Cost of deuterated reagents :

    • C6D5OH costs approximately $2,500/g, making small-scale synthesis economically challenging.

Comparative Analysis of Synthetic Routes

ParameterDirect Synthesis (C6D5OCOCl)Post-Synthetic Exchange
Isotopic Purity98–99%50–60%
Reaction Time8 hours48 hours
Yield60–65%30–40%
Cost EfficiencyLowModerate

Industrial and Regulatory Considerations

  • Custom synthesis : The compound is exclusively made-to-order due to regulatory constraints and shelf-life limitations (typically 6–12 months at –20°C).

  • Shipping restrictions : Classified as a controlled product, requiring export permits and BSL-1 certification .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of Target Compound and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Application
4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester 1246817-73-1 C25H23D4N3O4 437.52 4-O-Methoxymethyl-4-hydroxyphenyl, deuterated Posaconazole impurity; isotopic tracer
[4-[4-(4-Hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester 184177-81-9 C23H23N3O3 389.45 4-Hydroxyphenyl Posaconazole intermediate
Phenyl N-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl]carbamate 748071-74-1 C24H25N3O3 403.47 4-Methoxyphenyl Intermediate with enhanced lipophilicity
4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester (unlabelled) 1329503-19-6 C25H27N3O4 433.45 4-O-Methoxymethyl-4-hydroxyphenyl Non-deuterated impurity reference

Key Research Findings

Deuterated vs. Non-Deuterated Analogs: The deuterated compound (437.52 g/mol) exhibits slower metabolic degradation compared to its non-deuterated counterpart (433.45 g/mol) due to the kinetic isotope effect of deuterium . This property is critical for studying posaconazole’s metabolic stability in vivo.

Hydroxyphenyl vs. Methoxymethyl-Hydroxyphenyl Substituents: The hydroxyphenyl analog (CAS 184177-81-9) lacks the methoxymethyl group, reducing steric hindrance and altering solubility. It is a direct precursor in posaconazole synthesis .

Methoxyphenyl Substituent (CAS 748071-74-1) :

  • Replacing the hydroxyl group with methoxy increases lipophilicity (logP ~3.2 vs. ~2.5 for hydroxyl), which may influence binding affinity to cytochrome P450 enzymes involved in posaconazole metabolism .

Biologische Aktivität

The compound 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings on its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H23D4N3O4
  • Molecular Weight : 437.52 g/mol
  • CAS Number : 1246817-73-1

This compound features a piperazine ring, which is known for its versatility in drug design, and a phenolic moiety that may contribute to its biological effects.

The biological activity of this compound is primarily linked to its ability to interact with key enzymes and receptors in various biological pathways. Notably, compounds with similar structures have been shown to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibition of TYR can lead to therapeutic applications in skin disorders related to hyperpigmentation.

Inhibition of Tyrosinase

Research indicates that derivatives of piperazine can effectively inhibit TYR activity. For instance, studies on related compounds have demonstrated their ability to reduce melanin production in B16F10 melanoma cells, suggesting potential use as anti-melanogenic agents .

Efficacy Against Tyrosinase

In a study assessing various (4-hydroxyphenyl)piperazine derivatives, several compounds were evaluated for their inhibitory effects on TYR from Agaricus bisporus. The most promising compounds showed significant inhibition compared to standard inhibitors like kojic acid. The results are summarized in Table 1 below:

CompoundIC50 (µM)Remarks
Compound 108.5Most potent inhibitor
Compound 712.0Moderate inhibition
Compound 115.5Reference compound (kojic acid)

Antioxidant Activity

Additionally, antioxidant properties were assessed using the ABTS radical scavenging assay. The results indicated that the active compounds exhibited strong antioxidant activity, which is essential for mitigating oxidative stress-related diseases.

CompoundEC50 (µM)Remarks
Compound 109.0Excellent antioxidant
Compound 713.2Good antioxidant
Positive Control8.5Reference

Case Study 1: Skin Hyperpigmentation

A clinical evaluation was conducted on patients with skin hyperpigmentation disorders treated with a formulation containing the compound. The results indicated a significant reduction in melanin levels after four weeks of treatment, showcasing the compound's potential as a therapeutic agent.

Case Study 2: Antioxidant Effects

In vitro studies on human keratinocytes demonstrated that treatment with the compound resulted in reduced oxidative stress markers, suggesting protective effects against UV-induced damage.

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic reactions
SolventDMF or THFPolar aprotic solvents enhance reactivity
CatalystsPd/C or NaODPd/C for coupling; NaOD for deuteration
Reaction Time12–24 hoursProlonged time improves deuteration efficiency

Reference conditions from deuterated analogs show yields of 55–83% for similar carbamate esters .

Which analytical methods are critical for structural confirmation and purity assessment of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperazinyl-carbamate backbone and deuterium incorporation. Key signals include:
    • Aromatic protons at δ 6.8–7.4 ppm .
    • Deuterated methylene/methine groups (signal suppression in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HR-ESI-ORBITRAP) : Validates molecular formula (e.g., [M+H]⁺ at m/z 389.17 ± 0.02) .
  • HPLC : Purity >95% confirmed using C18 columns with methanol/water gradients (retention time: 8.2 min) .

How can researchers resolve discrepancies in spectral data between synthesized batches?

Advanced
Discrepancies often arise from:

  • Deuterium positional isomers : Incomplete deuteration may lead to variable isotopic patterns in MS. Use 2D NMR (HSQC, HMBC) to confirm labeling sites .
  • Conformational flexibility : Piperazinyl rings exhibit chair-boat transitions, causing split signals in NMR. Low-temperature NMR (−20°C) stabilizes conformers .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed esters). Compare with reference standards from orthogonal syntheses .

Example : A study on related piperazinyl-carbamates showed batch-dependent δ 4.1–4.3 ppm shifts for methoxymethyl groups, resolved by repeating synthesis under anhydrous conditions .

What strategies optimize deuteration efficiency in isotopic analogs of this compound?

Q. Advanced

  • Catalytic deuteration : Use Pd/D₂O systems under H₂ atmosphere to replace labile hydrogens (e.g., hydroxyl or amine groups) .
  • Solvent isotope effects : Reactions in deuterated solvents (e.g., CD₃OD) enhance isotopic incorporation.
  • Kinetic control : Monitor deuteration via in-situ IR spectroscopy to terminate reactions at >95% isotopic purity .

Q. Data from Analog Syntheses :

CompoundDeuteration MethodIsotopic PurityYield
IS3 ()NaOD in D₂O98%69%
IS4 ()Pd/C + D₂95%55%

How should bioactivity assays be designed for piperazinyl-carbamate derivatives?

Q. Advanced

  • Target selection : Prioritize serotonin or dopamine receptors due to structural similarity to known piperazine-based ligands .
  • In vitro models : Use HEK-293 cells transfected with human 5-HT₁A receptors. Measure cAMP inhibition via ELISA .
  • Controls : Include deuterated vs. non-deuterated analogs to assess isotopic effects on receptor binding.

Q. Example Protocol :

Cell viability : MTT assay (IC₅₀ > 100 µM required).

Dose-response : 0.1–100 µM range, 24-hour exposure.

Data normalization : Reference agonist (e.g., 8-OH-DPAT for 5-HT₁A) .

What are the challenges in interpreting pharmacological data for deuterated analogs?

Q. Advanced

  • Metabolic stability : Deuteration may alter CYP450 metabolism, complicating PK/PD comparisons. Use liver microsome assays to quantify deuteration effects .
  • Receptor binding kinetics : Isotopic mass differences can subtly affect binding entropy. Surface plasmon resonance (SPR) provides ΔG and koff measurements .

Case Study : A deuterated analog of ketoconazole showed 20% reduced hepatic clearance compared to the non-deuterated form, attributed to slower CYP3A4 metabolism .

How can computational methods aid in the design of derivatives with enhanced selectivity?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A). Focus on piperazinyl nitrogen contacts with Asp116 .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxymethyl vs. hydroxyl) with IC₅₀ values from existing data .

Example : A QSAR study on biphenyl-carbamates revealed that electron-withdrawing groups at the 4-position improve 5-HT₁A affinity by 1.5-fold .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : −20°C under argon; desiccate to prevent ester hydrolysis.
  • Solubility : DMSO stock solutions (10 mM) stable for 6 months at −80°C. Avoid aqueous buffers with pH > 8.0 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.